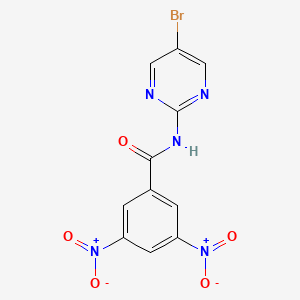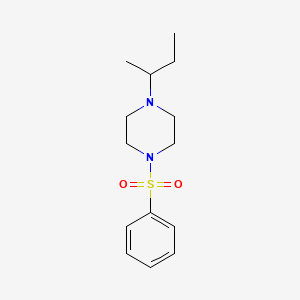![molecular formula C15H20N2O2 B10883839 N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE is a chemical compound that belongs to the class of amides This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenyl group via a carbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE typically involves the reaction of 2-(1-azepanylcarbonyl)benzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The process typically includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties, making it a candidate for the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to neuronal voltage-sensitive sodium channels, inhibiting their activity and thereby exerting anticonvulsant effects. Additionally, it may modulate the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE can be compared with other similar compounds such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but contains a piperazine ring instead of an azepane ring.
N-(2-phenylethyl)acetamide: Lacks the azepane ring and has a simpler structure.
N-(2-benzylphenyl)acetamide: Contains a benzyl group instead of an azepane ring.
The uniqueness of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE lies in its azepane ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
N-[2-(azepane-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)16-14-9-5-4-8-13(14)15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18) |
Clé InChI |
GPOCVYDXFZJUSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-16-benzylidene-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883757.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)
![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10883779.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)
![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
